molecular formula C10H10N2O3 B13094864 2-(hydroxyimino)-3-oxo-N-phenylbutanamide

2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Cat. No.: B13094864
M. Wt: 206.20 g/mol
InChI Key: HMVFHMLPFAZHEW-CLFYSBASSA-N
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Description

2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a chemical compound with a unique structure that includes both oxime and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of substituted malonic esters followed by oximation . The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines.

Scientific Research Applications

2-(hydroxyimino)-3-oxo-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(hydroxyimino)-3-oxo-N-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(hydroxyimino)-3-oxo-N-phenylbutanamide apart is its combination of oxime and amide groups, which provides unique reactivity and potential applications in various fields. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(Z)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide

InChI

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7-

InChI Key

HMVFHMLPFAZHEW-CLFYSBASSA-N

Isomeric SMILES

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=O)/O

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O

Origin of Product

United States

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